molecular formula C10H13O4- B1650016 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 110371-28-3

5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B1650016
CAS No.: 110371-28-3
M. Wt: 197.21 g/mol
InChI Key: XBHAKHGDPDKVAY-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 5-(methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. For example, nucleophilic substitution can replace the methoxycarbonyl group with other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid depends on its interactions with molecular targets and pathways. For example, in biochemical studies, the compound may act as a substrate for enzymes, undergoing specific transformations that provide insights into enzyme function and regulation. The presence of both methoxycarbonyl and carboxylic acid groups allows for diverse interactions with biological molecules, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid can be compared with other similar compounds, such as:

    5-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid: This compound has a different bicyclic structure but shares the methoxycarbonyl and carboxylic acid functional groups.

    5-(Methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid: Another similar compound with a different bicyclic framework.

    5-(Methoxycarbonyl)bicyclo[4.1.0]heptane-1-carboxylic acid: This compound has a larger bicyclic structure but similar functional groups.

Properties

IUPAC Name

5-methoxycarbonylbicyclo[3.1.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-14-8(13)10-4-2-3-9(5-10,6-10)7(11)12/h2-6H2,1H3,(H,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHAKHGDPDKVAY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(C2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13O4-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10763275
Record name 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10763275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110371-28-3
Record name 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10763275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid
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5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid
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5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid

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